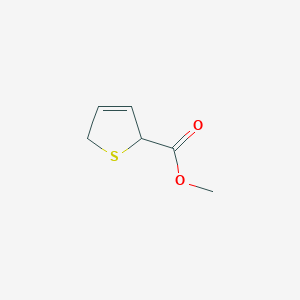

methyl2,5-dihydrothiophene-2-carboxylate

Description

Significance of Dihydrothiophene Ring Systems in Organic Synthesis

The 2,5-dihydrothiophene (B159602) ring is a nonaromatic, partially saturated, five-membered heterocycle containing four carbon atoms and one sulfur atom. wikipedia.orgchemicalbook.com This ring system, also known as 3-thiolene, possesses significant synthetic potential that has been recognized for over half a century. wikipedia.orgchemicalbook.com Its chemical reactivity allows for a variety of transformations, making it a valuable intermediate. For instance, the double bond can undergo various addition reactions, and the sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone. chemicalbook.com

The 2,5-dihydrothiophene ring can be synthesized through methods such as the condensation of 1,4-dichlorobut-2-ene with sodium sulfide (B99878). chemicalbook.com A notable method for forming the related 2,5-dihydrothiophene-1,1-dioxide is the cheletropic reaction between a 1,3-butadiene (B125203) and sulfur dioxide (SO₂). wikipedia.orgresearchgate.net This reaction is reversible, and heating the resulting sulfone can regenerate the diene and SO₂, a process known as cheletropic elimination. quizlet.com These synthetic routes provide access to the core dihydrothiophene structure, which can then be further functionalized.

The reactivity of the 2,5-dihydrothiophene core includes:

Oxidation: The sulfur atom can be oxidized, typically with reagents like hydrogen peroxide (H₂O₂), to form 2,5-dihydrothiophene sulfoxide or, under more stringent conditions, 2,5-dihydrothiophene-1,1-dioxide. chemicalbook.com

Reduction: The double bond can be hydrogenated, for example, using a palladium on carbon (Pd/C) catalyst, to yield the fully saturated tetrahydrothiophene (B86538). chemicalbook.com

Isomerization: Upon heating, 2,5-dihydrothiophene can isomerize to the more thermodynamically stable 2,3-dihydrothiophene (B74016). chemicalbook.com

Cycloaddition Reactions: The double bond within the ring can participate in cycloaddition reactions with suitable dienophiles. chemicalbook.com

This chemical versatility allows the dihydrothiophene scaffold to be used in the construction of more complex molecular architectures.

Overview of Carboxylate Functionality in Heterocyclic Scaffolds

The carboxylate group (-COO-R) is a crucial functional group in organic chemistry that significantly influences the physical and chemical properties of a molecule. When attached to a heterocyclic scaffold, it can modulate polarity, solubility, and reactivity. The ester functionality can serve as a handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or conversion to an amide. smolecule.com

In the context of heterocyclic compounds, the carboxylate group can act as a directing group in substitution reactions and can participate in the formation of coordination complexes with metal ions. chemicalbook.com The electronic nature of the carboxylate group can also influence the reactivity of the heterocyclic ring itself. The presence and position of a carboxylate group are key considerations in the design of molecules for various applications, including pharmaceuticals and materials science. chemimpex.com

Specific Research Focus on Methyl 2,5-Dihydrothiophene-2-carboxylate Isomer

While the broader class of dihydrothiophenes has been studied, specific research on the methyl 2,5-dihydrothiophene-2-carboxylate isomer is less documented in readily available literature compared to its 3-carboxylate counterpart. This article will, therefore, focus on the known chemistry of the 2,5-dihydrothiophene ring and the carboxylate functionality to build a comprehensive profile of this specific molecule.

A plausible synthetic route to methyl 2,5-dihydrothiophene-2-carboxylate would involve the initial formation of its corresponding carboxylic acid, 2,5-dihydrothiophene-2-carboxylic acid. This acid could then be esterified to yield the desired methyl ester. A common and effective method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com

The parent acid, 2,5-dihydrothiophene-2-carboxylic acid, is a known compound. nih.gov Its synthesis could potentially be achieved through methods that allow for the introduction of a carboxyl group at the 2-position of the dihydrothiophene ring.

Physicochemical Properties

Specific, experimentally determined physical properties such as the boiling point and melting point for methyl 2,5-dihydrothiophene-2-carboxylate are not widely reported. However, we can infer some properties based on related compounds. For comparison, data for the parent acid and the isomeric methyl 2,5-dihydrothiophene-3-carboxylate are presented below.

| Property | 2,5-Dihydrothiophene-2-carboxylic acid nih.gov | Methyl 2,5-dihydrothiophene-3-carboxylate chemimpex.com | Methyl 2,5-dihydrothiophene-2-carboxylate |

| Molecular Formula | C₅H₆O₂S | C₆H₈O₂S | C₆H₈O₂S |

| Molecular Weight | 130.17 g/mol | 144.19 g/mol | 144.19 g/mol |

| Melting Point | Not available | 34 - 38 °C | Not available |

| Boiling Point | Not available | Not available | Not available |

| Appearance | Not available | White to orange to green powder to lump | Not available |

Spectroscopic Data

Chemical Reactivity

The chemical reactivity of methyl 2,5-dihydrothiophene-2-carboxylate can be predicted based on its constituent functional groups. The dihydrothiophene ring is expected to undergo reactions typical of this scaffold, such as oxidation of the sulfur atom and addition reactions at the double bond. The methyl ester functionality can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, or it can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. smolecule.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,5-dihydrothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2S/c1-8-6(7)5-3-2-4-9-5/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXSPVQDFYVYOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C=CCS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2,5 Dihydrothiophene 2 Carboxylate and Analogues

De Novo Synthesis Approaches

De novo synthesis provides a versatile platform for accessing a wide array of substituted dihydrothiophenes by assembling the heterocyclic core from simpler, non-cyclic starting materials. These methods often allow for the strategic introduction of functional groups that would be difficult to install on a pre-formed ring.

Cyclization Reactions

Cyclization reactions are a cornerstone of de novo dihydrothiophene synthesis, involving the formation of one or more carbon-sulfur bonds to close the five-membered ring.

Base-mediated intramolecular cyclization represents a facile, transition-metal-free method for the synthesis of thiophene (B33073) and its derivatives. This approach typically involves a precursor molecule containing both a sulfur nucleophile and a suitable electrophilic center, which upon treatment with a base, undergoes ring closure. For instance, a method for the synthesis of benzothiophenes, which are structural analogues, involves the potassium t-butoxide promoted intramolecular cyclization of o-bromobenzylketones. researchgate.net In this strategy, the base facilitates the formation of an enolate which then displaces the ortho-halogen via nucleophilic aromatic substitution to form the fused thiophene ring. researchgate.net This general principle can be extended to the synthesis of non-annulated dihydrothiophenes by using appropriately designed acyclic sulfur-containing precursors.

Another relevant strategy involves the use of a "hydrazine hydrate-NaOH" system, which can be used to generate highly reactive chalcogenide anions from elemental sulfur. researchgate.net These anions can then react with suitable difunctional electrophiles to construct the dihydrothiophene ring. The choice of base and reaction conditions is critical for the success of these cyclizations, influencing both the yield and the regioselectivity of the final product.

| Precursor Type | Base | Product Type | Reference |

| o-Bromobenzylketones | Potassium t-butoxide | Benzothiophenes | researchgate.net |

| Elemental Sulfur/Difunctional Electrophile | Hydrazine hydrate/NaOH | Thiophene derivatives | researchgate.net |

A highly efficient method for the synthesis of substituted 2,5-dihydrothiophenes involves the reaction between vinylphosphonates and α-mercaptocarbonyl compounds. cdnsciencepub.com This approach is particularly useful for preparing 3-carbomethoxy-2,5-dihydrothiophenes. The vinylphosphonates are readily prepared from aldehydes and diethyl carbomethoxymethyl phosphonate. cdnsciencepub.com The subsequent reaction with an α-mercaptocarbonyl compound, such as methyl thioglycolate, proceeds in the presence of a base to yield the desired dihydrothiophene. This reaction has been shown to be quite general, accommodating a variety of substituents on the vinylphosphonate (B8674324) precursor. cdnsciencepub.com

The reaction of α-mercapto ketones with vinylphosphonium salts also leads to the formation of alkylated 2,5-dihydrothiophenes in excellent yields. researchgate.net This method provides a versatile route to a range of substituted dihydrothiophenes.

| Vinylphosphonate Substituent | α-Mercaptocarbonyl Compound | Dihydrothiophene Product | Yield (%) | Reference |

| Phenyl | Methyl thioglycolate | Methyl 4-phenyl-2,5-dihydrothiophene-3-carboxylate | 85 | cdnsciencepub.com |

| Ethyl | Methyl thioglycolate | Methyl 4-ethyl-2,5-dihydrothiophene-3-carboxylate | 91 | cdnsciencepub.com |

| n-Propyl | Methyl thioglycolate | Methyl 4-propyl-2,5-dihydrothiophene-3-carboxylate | 90 | cdnsciencepub.com |

Ring-expansion reactions offer an alternative and powerful strategy for the synthesis of medium-sized heterocyclic rings, including derivatives that can be considered analogues of dihydrothiophenes. nih.gov These methods often involve the generation of an anionic intermediate that triggers a rearrangement to a larger ring system. For example, a ring-expansion protocol for the preparation of dihydrotropones involves the 1,2-addition of enolate nucleophiles to a cyclohexenone derivative, followed by oxidative ring opening and an intramolecular Knoevenagel condensation. nih.gov The Knoevenagel condensation proceeds through an anionic intermediate.

In the context of sulfonamides, which are sulfur-containing analogues, ring-expansion strategies have been developed where the key step is initiated by an amine conjugate addition. whiterose.ac.uk This process involves the attack of an amine on an electrophilic center, generating an anionic intermediate that facilitates the ring expansion. whiterose.ac.uk Such strategies highlight the potential for using anionic intermediates to convert smaller, more readily available rings into larger, more complex heterocyclic structures. The stability of the ring systems plays a crucial role, with five- and six-membered rings being particularly stable and thus often the target of ring-expansion strategies starting from four- or five-membered rings, respectively. youtube.com

Stereoselective cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful tools for the construction of highly functionalized heterocyclic rings with excellent control over stereochemistry. While widely applied to the synthesis of nitrogen-containing heterocycles like pyrrolidines, the principles are applicable to sulfur-containing systems. frontiersin.orgmdpi.com In a typical 1,3-dipolar cycloaddition, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. The stereoselectivity of these reactions can be controlled through the use of chiral auxiliaries, chiral catalysts, or by carefully selecting the reaction conditions.

For instance, the synthesis of spirooxindoles, which are complex heterocyclic systems, has been achieved with high diastereoselectivity through three-component 1,3-dipolar cycloaddition reactions. rsc.org The regioselectivity of these cycloadditions is influenced by the electronic and steric properties of the reactants, which can be understood using frontier molecular orbital (FMO) theory. The application of these methodologies to sulfur-containing dipoles or dipolarophiles would provide a direct and stereocontrolled route to chiral dihydrothiophene derivatives.

| Reaction Type | Key Features | Product Type | Reference |

| 1,3-Dipolar Cycloaddition | High regioselectivity and stereoselectivity | Functionalized five-membered heterocycles | frontiersin.org |

| Three-Component 1,3-Dipolar Cycloaddition | Diastereoselective and regioselective | Tetrahydrocarboline-fused spirooxindoles | rsc.org |

Reduction Strategies for Thiophene Derivatives

The partial reduction of the aromatic thiophene ring is a direct route to 2,3-dihydrothiophenes and 2,5-dihydrothiophenes. A comprehensive review of thiophene chemistry details various methods for this transformation. researchgate.net The choice of reducing agent and reaction conditions is crucial to avoid over-reduction to the fully saturated tetrahydrothiophene (B86538). One established method involves the use of sodium in liquid ammonia (B1221849), often in the presence of an alcohol like ethanol, which can selectively reduce the thiophene ring. researchgate.net For example, the reduction of 2-thiophenecarboxylic acid with 5 equivalents of sodium in liquid ammonia and ethanol, followed by quenching with ammonium (B1175870) chloride, can yield the partially reduced 2,3-dihydrothiophene (B74016) derivative. researchgate.net

The reverse reaction, the dehydrogenation of 2,5-dihydrothiophenes to thiophenes using reagents like chloranil, is also well-documented and proceeds in high yield. cdnsciencepub.com This highlights the thermodynamic relationship between the aromatic thiophene and its less stable dihydro- counterparts.

| Thiophene Derivative | Reducing Agent/Conditions | Product | Reference |

| 2-Thiophenecarboxylic acid | 5 eq Na/NH₃, EtOH | 2,3-Dihydrothiophene derivative | researchgate.net |

| Substituted Thiophenes | Na/NH₃ | Dihydrothiophenes | researchgate.net |

Birch Reduction Methodologies for Thiophene-2-carboxylic Acid Precursors

The Birch reduction, a well-established method for the dearomatization of aromatic rings, can be applied to thiophene-2-carboxylic acid and its derivatives. This reaction typically involves the use of an alkali metal (like sodium or lithium) dissolved in liquid ammonia with an alcohol proton source. The process reduces the thiophene ring to its dihydro- or tetrahydro- derivatives. While specific examples detailing the Birch reduction of thiophene-2-carboxylic acid to yield methyl 2,5-dihydrothiophene-2-carboxylate are not extensively documented in readily available literature, the general principles of Birch-type reductions of thiophenes are known. researchgate.net These reactions can sometimes be more efficient than classical hydrogenation methods for the dearomatization of heterocycles. researchgate.net

Electrochemical Reduction of Five-Membered Sulfur Heterocycles

Electrochemical methods offer an alternative approach to the reduction of thiophene derivatives. lookchem.com These techniques can provide high selectivity and good yields in the transformation of sulfur-containing heterocycles. lookchem.com For instance, the electrochemical reduction of polybrominated thiophene derivatives has been shown to achieve selective debromination. lookchem.com While direct electrochemical reduction of thiophene-2-carboxylic acid to methyl 2,5-dihydrothiophene-2-carboxylate is not explicitly detailed, the methodology holds potential for the controlled reduction of the thiophene ring. The process involves the transfer of electrons to the substrate at an electrode surface, often in the presence of a proton source, to achieve hydrogenation. The specific outcome of the reduction (e.g., degree of saturation and regioselectivity) would depend on factors such as the electrode material, solvent, electrolyte, and the applied potential.

Catalytic Hydrogenation and Transfer Hydrogenation Techniques

Catalytic hydrogenation is a common method for the reduction of unsaturated compounds, including thiophenes. rsc.orgyoutube.com However, thiophene and its derivatives can act as catalyst poisons due to the interaction of the sulfur atom with the metal catalyst surface. youtube.com Despite this challenge, successful hydrogenations have been reported. For example, thiophene can be hydrogenated using an excess of palladium on activated charcoal in methanol (B129727) with a strong acid like sulfuric acid at room temperature and moderate hydrogen pressure. youtube.com

Transfer hydrogenation represents another valuable technique, often utilizing a hydrogen donor molecule in the presence of a catalyst. These methods can sometimes be more effective than classical hydrogenation for reducing heteroaromatic compounds. researchgate.net The choice of catalyst and hydrogen donor is crucial for achieving the desired level of saturation. For instance, rhodium and ruthenium-based catalysts have been employed for the hydrogenation of thiophenes. acs.orgyoutube.com

Table 1: Comparison of Reduction Methodologies for Thiophene Derivatives

| Methodology | Reagents/Conditions | Advantages | Challenges/Considerations | Reference |

| Birch Reduction | Alkali metal (Na, Li) in liquid ammonia, alcohol | Can be more efficient than classical hydrogenation for some heterocycles. | Requires specialized equipment for handling liquid ammonia. | researchgate.netresearchgate.net |

| Electrochemical Reduction | Electrode, solvent, electrolyte, applied potential | High selectivity and good yields possible. | Product distribution depends on multiple experimental parameters. | lookchem.com |

| Catalytic Hydrogenation | H₂, metal catalyst (e.g., Pd/C, Rh, Ru) | Widely applicable method for reduction. | Thiophene derivatives can poison the catalyst. | rsc.orgyoutube.comacs.org |

| Transfer Hydrogenation | Hydrogen donor, catalyst | Can be more efficient than classical hydrogenation. | Requires careful selection of catalyst and hydrogen donor. | researchgate.netacs.org |

One-Pot Synthetic Procedures for Dihydrothiophene Carboxylates

One-pot syntheses offer an efficient and atom-economical approach to constructing dihydrothiophene carboxylates. These procedures often involve the reaction of multiple components in a single reaction vessel, avoiding the isolation of intermediates. For example, a general method for preparing alkylated 2,5-dihydrothiophenes involves the reaction of α-mercapto ketones with vinylphosphonium salts, yielding the desired products in excellent yields. researchgate.net Another approach involves the reaction of cis-1,4-dichloro-2-butene (B23561) with anhydrous sodium sulfide (B99878) to produce 2,5-dihydrothiophene (B159602). researchgate.net

More specifically for carboxylated derivatives, vinylphosphonates, which can be prepared from diethyl carbomethoxymethyl phosphonate, react with α-mercaptocarbonyl compounds to give substituted 3-carbomethoxy-2,5-dihydrothiophenes in high yields. cdnsciencepub.com The synthesis of methyl thiophene-2-carboxylates from acetylenic ketones and methyl thioglycolate in the presence of a base is another example of a one-pot heterocyclization reaction. researchgate.net

Synthesis through Derivatization and Transformation of Related Dihydrothiophenes

Esterification Reactions of Dihydrothiophene Carboxylic Acids

The esterification of dihydrothiophene carboxylic acids is a direct method for obtaining the corresponding esters, such as methyl 2,5-dihydrothiophene-2-carboxylate. Standard esterification methods can be employed. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method suitable for a wide range of carboxylic acids, including those that may be sensitive to harsher conditions. organic-chemistry.org This reaction proceeds through an O-acylisourea intermediate, which then reacts with the alcohol to form the ester. organic-chemistry.org Another approach involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with the desired alcohol. For example, thiophene-2-carboxylic acid can be converted to thiophene-2-carbonyl chloride, which then reacts with an alcohol to form the ester. google.com

Oxidative Transformations of Thiophene Derivatives

The oxidation of thiophene derivatives can lead to the formation of thiophene 1-oxides or thiophene 1,1-dioxides. researchgate.netresearchgate.net These oxidized species can be more reactive in certain reactions, such as Diels-Alder cycloadditions. researchgate.netresearchgate.net While not a direct route to methyl 2,5-dihydrothiophene-2-carboxylate, the oxidation of the thiophene ring can be a key step in multi-step synthetic sequences. For instance, the oxidation of the sulfur atom can alter the electronic properties of the ring, potentially facilitating subsequent reduction or functionalization reactions. It has been noted that the oxidation of thiophenes can be relevant to the metabolic activation of certain drugs containing a thiophene moiety. wikipedia.org

Halogenation and Subsequent Functionalization Pathways

The introduction of halogen atoms into the 3- and 4-positions of the 2,5-dihydrothiophene ring system represents a critical step in the synthesis of various functionalized thiophenes and their precursors. The double bond in methyl 2,5-dihydrothiophene-2-carboxylate and its analogues is susceptible to electrophilic addition of halogens, leading to the formation of dihalogenated tetrahydrothiophene derivatives. These halogenated intermediates can then undergo further transformations, such as dehydrohalogenation, to yield aromatic thiophene structures.

The halogenation of esters of 2,5-dihydrothiophene-2-carboxylic acid and its analogues typically proceeds via the electrophilic addition of halogens such as chlorine, bromine, or iodine across the C3-C4 double bond. This reaction transforms the unsaturated dihydrothiophene ring into a saturated tetrahydrothiophene ring bearing halogen substituents at the 3- and 4-positions. The general mechanism involves the polarization of the halogen molecule as it approaches the electron-rich double bond, leading to the formation of a cyclic halonium ion intermediate. Subsequent nucleophilic attack by the halide ion from the anti-face results in the formation of the trans-dihalogenated product. libretexts.orglibretexts.org

A key example of this transformation is the halogenation of tetrahydrothiophene-2,5-dicarboxylic acid diesters, which are close analogues of methyl 2,5-dihydrothiophene-2-carboxylate. The chlorination of these diesters results in the formation of 3,4-dichlorotetrahydrothiophene-2,5-dicarboxylic acid diesters. google.com While chlorides are commonly used, bromides and iodides are also applicable for this transformation. google.com The reaction conditions for these halogenations can be controlled to achieve high yields of the desired 3,4-dihalotetrahydrothiophene-2,5-dicarboxylic acid diesters, particularly with esters where the alkyl group has 3 to 8 carbon atoms, or with phenyl and benzyl (B1604629) esters, as these are less prone to undesired side reactions. google.com

| Reactant (Analogue) | Halogenating Agent | Product | Reference |

| Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester | Chlorine (Cl₂) | 3,4-Dichlorotetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester | google.com |

| Tetrahydrothiophene-2,5-dicarboxylic acid diester (general) | Bromine (Br₂) | 3,4-Dibromotetrahydrothiophene-2,5-dicarboxylic acid diester | google.com |

| Tetrahydrothiophene-2,5-dicarboxylic acid diester (general) | Iodine (I₂) | 3,4-Diiodotetrahydrothiophene-2,5-dicarboxylic acid diester | google.com |

A significant functionalization pathway for the resulting 3,4-dihalotetrahydrothiophene derivatives is dehydrohalogenation to form the corresponding thiophene-2,5-dicarboxylic acid diesters. This elimination reaction re-establishes aromaticity within the thiophene ring and can be achieved under milder conditions and in higher yields compared to thermal decomposition methods. google.com The dehydrohalogenation can be carried out in the presence of an alcohol or a base. google.com

When an alcohol is used, it is often advantageous to use an alcohol that corresponds to the ester group of the substrate. For instance, the dehydrohalogenation of a diisopropyl ester would preferably be carried out in the presence of isopropyl alcohol. google.com The reaction is typically conducted at temperatures ranging from 50°C to 150°C. google.com

Alternatively, a variety of bases can be employed to facilitate the dehydrohalogenation. These include alkali metal hydroxides like sodium hydroxide (B78521) and potassium hydroxide, amines such as triethylamine (B128534) and pyridine, and alkali metal alkoxides like sodium methoxide (B1231860) and potassium t-butoxide. google.com The choice of solvent for this step is flexible, and in some instances, the same solvent used for the initial halogenation can be utilized, allowing for a one-pot reaction sequence. google.com

| Halogenated Intermediate | Reagent for Dehydrohalogenation | Functionalized Product | Reference |

| 3,4-Dihalotetrahydrothiophene-2,5-dicarboxylic acid diester | Alcohol (e.g., Isopropyl alcohol for diisopropyl ester) | Thiophene-2,5-dicarboxylic acid diester | google.com |

| 3,4-Dihalotetrahydrothiophene-2,5-dicarboxylic acid diester | Base (e.g., NaOH, Triethylamine, Sodium methoxide) | Thiophene-2,5-dicarboxylic acid diester | google.com |

This two-step sequence of halogenation followed by dehydrohalogenation provides a versatile and efficient route for the synthesis of highly functionalized thiophene-2,5-dicarboxylic acid diesters from their dihydro- or tetrahydro- precursors.

Reaction Mechanisms and Reactivity Profiles of Methyl 2,5 Dihydrothiophene 2 Carboxylate

Electrophilic and Nucleophilic Reactivity of the Dihydrothiophene Ring

The chemical reactivity of the 2,5-dihydrothiophene (B159602) ring in methyl 2,5-dihydrothiophene-2-carboxylate is characterized by the interplay between its sulfur heteroatom and the carbon-carbon double bond. The sulfur atom, with its lone pairs of electrons, imparts nucleophilic character to the molecule. nih.gov The sulfhydryl thiolate is recognized as a highly reactive soft nucleophile that will selectively engage with soft electrophiles. nih.gov This nucleophilicity is evident in reactions such as oxidation, where treatment with hydrogen peroxide can yield the corresponding 2,5-dihydrothiophene sulfoxide (B87167) or, under more forceful conditions, the 2,5-dihydrothiophene-1,1-dioxide. chemicalbook.com The sulfur atom also allows the molecule to form complexes with various metals, including tungsten and ruthenium. chemicalbook.com

Role of the Ester Group in Directing Reactivity

The methyl carboxylate group at the C2 position plays a crucial role in modulating the reactivity of the dihydrothiophene ring. As an electron-withdrawing group, the ester influences the electron density distribution throughout the heterocyclic system. This electronic effect can render the double bond more susceptible to certain types of nucleophilic attack by reducing its electron density. Furthermore, the ester group activates the adjacent α-proton (at C2), facilitating its abstraction by a base. This deprotonation is often the initial step in various rearrangement and alkylation reactions.

The reactivity of the ester itself is a key consideration. Generally, electron-deficient esters exhibit greater reactivity compared to electron-rich counterparts. rsc.org This principle allows for a degree of chemoselectivity in molecules containing multiple ester functionalities. rsc.org In the context of cross-coupling reactions, the ester group can be transformed into a more reactive species, such as an N-hydroxyphthalimide (NHP) ester, to enable challenging bond formations. researchgate.net While not directly involving an ester, studies on the alkylation of 2-trimethylsilyl-2,5-dihydrothiophene 1,1-dioxide demonstrate how a substituent at the C2 position can effectively control the regioselectivity of a reaction. rsc.org Therefore, the ester group in methyl 2,5-dihydrothiophene-2-carboxylate is not merely a passive functional group but an active director of the molecule's chemical behavior.

Intramolecular Rearrangements and Cyclization Pathways

rsc.orgcdnsciencepub.comSigmatropic Rearrangements in Dihydrothiophene Formation

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.org Among these, the rsc.orgcdnsciencepub.com-sigmatropic rearrangement is particularly valuable for the synthesis of heterocyclic compounds, including dihydrothiophenes. researchgate.net This type of rearrangement proceeds through a five-membered cyclic transition state involving six electrons. organic-chemistry.org

A prominent example relevant to sulfur heterocycles is the thio- rsc.orgcdnsciencepub.com-Wittig rearrangement. organic-chemistry.org This reaction involves the rearrangement of an allylic sulfide (B99878), often via a deprotonated carbanion intermediate, to form a homoallylic thiol. When applied intramolecularly, this can lead to the formation of a dihydrothiophene ring. The reaction is typically conducted at low temperatures to favor the rsc.orgcdnsciencepub.com-rearrangement over the competing chemicalbook.comrsc.org-rearrangement. organic-chemistry.org The rate of the thio- rsc.orgcdnsciencepub.com-Wittig rearrangement is influenced by the stability of the carbanion intermediate. organic-chemistry.org Another related pathway is the Mislow-Evans rearrangement, which involves the rsc.orgcdnsciencepub.com-sigmatropic rearrangement of an allylic sulfoxide. wikipedia.org These rearrangements are powerful tools for carbon-carbon bond formation and can proceed with high stereoselectivity. wikipedia.org

| Rearrangement Type | Key Feature | Atom Y | Typical Product |

| rsc.orgcdnsciencepub.com-Wittig Rearrangement | Anionic rearrangement of allyl ethers. wikipedia.org | Oxygen | Homoallylic alcohol. organic-chemistry.org |

| Thio- rsc.orgcdnsciencepub.com-Wittig Rearrangement | Sulfur analogue of the rsc.orgcdnsciencepub.com-Wittig rearrangement. | Sulfur | Homoallylic thiol. organic-chemistry.org |

| Mislow-Evans Rearrangement | Rearrangement of allylic sulfoxides. wikipedia.org | Sulfur (as sulfoxide) | Allylic alcohol (after workup). wikipedia.org |

Tandem Reactions and Cascade Cyclizations

Tandem reactions, also known as domino or cascade reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.orgrsc.org These sequences are highly efficient as they avoid the isolation of intermediates, saving time and resources while often increasing molecular complexity in a single operation. rsc.org

The synthesis of dihydrothiophenes can be achieved through such elegant pathways. A notable example is the sequential one-pot, four-component reaction between primary amines, β-ketoesters, aryl isothiocyanates, and 1,2-diaza-1,3-dienes to produce fully substituted 2,5-dihydrothiophenes. rsc.org This method allows for significant structural diversity in the final product. rsc.org Other cascade reactions leading to related sulfur heterocycles include tandem thio-Michael–aldol reactions for the formation of thiochromenes. beilstein-journals.org Photoinduced cascade reactions, such as a tandem atom transfer radical addition (ATRA) followed by an intramolecular nucleophilic substitution, have been developed for synthesizing related dihydrobenzofurans and demonstrate the potential for radical-based cyclizations. researchgate.net These multi-step, one-pot procedures represent a powerful strategy for the efficient construction of complex heterocyclic frameworks like dihydrothiophenes. wikipedia.orgnih.gov

Dihydrothiophene as a Diene in Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com The reactivity of thiophenic compounds in this reaction is heavily dependent on their aromaticity. Thiophene (B33073) itself is highly aromatic and thus a poor diene in thermal cycloadditions. nih.gov However, the 2,5-dihydrothiophene ring is not aromatic, which makes it a more viable diene component.

Indeed, substituted 2,5-dihydrothiophenes can participate as the 4π-electron diene in cycloaddition reactions. For example, 3-dialkylamino-2,5-dihydrothiophene reacts with the dienophile dimethyl acetylenedicarboxylate (B1228247) to yield a bicyclic product. chemicalbook.com The ability of the thiophene nucleus to act as a diene is enhanced when its aromaticity is disrupted, such as through oxidation to the S-oxide. nih.gov

Interestingly, the role of the dihydrothiophene ring can be inverted depending on the substitution pattern. While the outline focuses on its role as a diene, it is noteworthy that 3-carboxylated 2,5-dihydrothiophenes have been investigated as the two-electron dienophile component, although the yields were generally low. cdnsciencepub.com In intramolecular Diels-Alder reactions, the thiophene nucleus can function as either the diene or the dienophile, dictated by the substituents on the tethered allene (B1206475) carboxamide. rsc.org This dual reactivity highlights the versatility of the dihydrothiophene scaffold in cycloaddition chemistry.

Chemo-, Regio-, and Stereoselectivity in Reactions Involving the Compound

Controlling the selectivity of a reaction is paramount in organic synthesis, and reactions involving methyl 2,5-dihydrothiophene-2-carboxylate are no exception.

Chemoselectivity refers to the preferential reaction of one functional group over another. In reactions involving this compound, the primary sites of reactivity are the ester, the double bond, and the α-proton. The choice of reagents and conditions determines which site reacts. For instance, selective reduction of the double bond can be achieved without affecting the ester group using specific catalytic hydrogenation conditions. chemicalbook.com Conversely, conditions can be chosen to transform the ester into other functional groups while preserving the dihydrothiophene ring. rsc.org

Regioselectivity concerns the position at which a reaction occurs. In the alkylation of dihydrothiophene derivatives, controlling where the alkyl group is introduced is crucial. For example, in the alkylation of 2-trimethylsilyl-2,5-dihydrothiophene 1,1-dioxide, the silyl (B83357) group directs the reaction, allowing for regioselective functionalization. rsc.org The formation of isomeric products is a common challenge when multiple reactive sites are available, and achieving high regioselectivity is a key synthetic goal. researchgate.net

Stereoselectivity involves the preferential formation of one stereoisomer over another. Many synthetic routes toward dihydrothiophenes exhibit high levels of stereocontrol. Gold-catalyzed cycloisomerization of α-thioallenes, for example, can produce 2,5-dihydrothiophenes in a highly stereoselective manner. organic-chemistry.org Furthermore, rsc.orgcdnsciencepub.com-sigmatropic rearrangements are known for their ability to transfer chirality and generate specific olefin geometries with high fidelity, often favoring the formation of the E-alkene. organic-chemistry.orgwikipedia.org In Diels-Alder reactions, the use of a Lewis acid catalyst can promote the formation of a specific stereoisomer, such as the exo adduct, with high selectivity. nih.gov The synthesis of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles is another example where a specific diastereomer is formed preferentially. nih.gov

| Selectivity Type | Definition | Example in Dihydrothiophene Chemistry |

| Chemoselectivity | Preferential reaction of one functional group over others. | Selective reduction of the C=C double bond without affecting the ester group. chemicalbook.com |

| Regioselectivity | Preferential reaction at one position over others. | Controlled alkylation at the C2 position directed by a substituent. rsc.org |

| Stereoselectivity | Preferential formation of one stereoisomer over others. | Gold-catalyzed cycloisomerization to form a specific enantiomer or diastereomer. organic-chemistry.org |

Advanced Spectroscopic and Structural Elucidation of Methyl 2,5 Dihydrothiophene 2 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. For methyl 2,5-dihydrothiophene-2-carboxylate, ¹H and ¹³C NMR would confirm the covalent framework, while advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would be crucial for assigning the stereochemistry.

Detailed analysis of ¹H NMR spectra would reveal the chemical environment of each proton. youtube.com The chemical shifts (δ) of the protons on the dihydrothiophene ring, the methylene (B1212753) protons (H5), the vinylic protons (H3 and H4), and the proton at the stereocenter (H2), along with the methyl ester protons, would provide initial structural evidence. organicchemistrydata.org The coupling constants (J-values) between adjacent protons would be particularly insightful. For instance, the magnitude of the coupling constant between H2 and the protons on C3 would help to define the dihedral angles and, consequently, the preferred conformation of the dihydrothiophene ring. organicchemistrydata.org

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying the number of unique carbon environments. oregonstate.edu The chemical shifts for the carbonyl carbon of the ester, the sp²-hybridized carbons of the double bond, the sp³-hybridized carbons of the ring, and the methyl carbon of the ester would be expected in distinct regions of the spectrum. westmont.edu

For the unambiguous assignment of stereochemistry, computational methods such as the Gauge-Independent Atomic Orbital (GIAO) NMR analysis could be employed to compare experimental NMR shifts with those calculated for different possible stereoisomers. birzeit.edu This method has been successfully used to re-evaluate and assign the stereochemistry of complex natural products. birzeit.edu

Table 1: Expected ¹H and ¹³C NMR Data Interpretation for Methyl 2,5-dihydrothiophene-2-carboxylate

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity & J-coupling | Information Provided |

| ¹H (H2) | ~ 4.0 - 5.0 | Doublet of doublets | Chemical environment of the stereocenter proton. |

| ¹H (H3, H4) | ~ 5.5 - 6.5 | Multiplets | Vinylic protons, confirming the double bond position. |

| ¹H (H5) | ~ 3.0 - 4.0 | Multiplets | Methylene protons adjacent to the sulfur atom. |

| ¹H (OCH₃) | ~ 3.7 | Singlet | Methyl ester group protons. |

| ¹³C (C=O) | ~ 170 | Singlet | Carbonyl carbon of the ester functional group. |

| ¹³C (C3, C4) | ~ 120 - 140 | Doublets (in ¹H-coupled) | sp² carbons of the C=C double bond. |

| ¹³C (C2) | ~ 50 - 60 | Doublet (in ¹H-coupled) | sp³ carbon of the stereocenter. |

| ¹³C (C5) | ~ 30 - 40 | Triplet (in ¹H-coupled) | sp³ methylene carbon adjacent to sulfur. |

| ¹³C (OCH₃) | ~ 52 | Quartet (in ¹H-coupled) | Carbon of the methyl ester group. |

Note: The values in this table are estimations based on general principles and data for structurally related compounds. Actual experimental values may vary.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules, provided a suitable single crystal can be obtained. nih.gov This technique maps the electron density of a crystalline solid, revealing the precise three-dimensional arrangement of every atom in the molecule and the packing of molecules within the crystal lattice.

For methyl 2,5-dihydrothiophene-2-carboxylate, a successful crystallographic analysis would provide unequivocal proof of the connectivity and, most importantly, the absolute stereochemistry of the chiral center at the C2 position. The resulting crystal structure would show the spatial relationship between the carboxylate group and the dihydrothiophene ring. While specific crystal data for the title compound is not present in the searched literature, data for related thiophene (B33073) derivatives such as methyl-3-aminothiophene-2-carboxylate and methyl 3-chlorothiophene-2-carboxylate have been reported, demonstrating the utility of this technique for the structural elucidation of this class of compounds. nih.govchemguide.co.uk

The determination of the absolute configuration relies on the phenomenon of anomalous dispersion, which is most effective when a heavier atom (like sulfur) is present in the molecule. nih.gov The quality of the determination is often assessed by the Flack parameter, where a value close to zero for the correct enantiomer confirms the assigned absolute structure with high confidence. chemicalbook.com

Table 2: Representative Crystallographic Data for a Related Thiophene Derivative

| Parameter | Example Value (Methyl 3-chlorothiophene-2-carboxylate) |

| Empirical formula | C₆H₅O₂ClS |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | a = 3.9030(4) Å, b = 7.0415(7) Å, c = 14.1389(15) Å |

| α = 101.291(2)°, β = 92.911(2)°, γ = 103.851(2)° | |

| Volume | 368.03(7) ų |

| Z | 2 |

Source: Appendix A X-ray Crystal Structure of methyl 3-chlorothiophene-2-carboxylate. chemguide.co.uk This data is for a related compound and serves only to illustrate the type of information obtained from an X-ray crystallographic study.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. nih.gov This precision allows for the calculation of a unique molecular formula, distinguishing it from other compounds with the same nominal mass.

For methyl 2,5-dihydrothiophene-2-carboxylate (C₆H₈O₂S), HRMS would confirm the elemental composition. Beyond molecular formula confirmation, the fragmentation patterns observed in the mass spectrum, particularly under electron ionization (EI), provide valuable structural information and mechanistic insights. chemguide.co.uklibretexts.org The molecular ion (M⁺) would be expected, and its fragmentation would likely involve the loss of characteristic neutral fragments. tofwerk.com

Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, a loss of 31 mass units) or the entire ester group (-COOCH₃, a loss of 59 mass units). rhhz.net The fragmentation of the dihydrothiophene ring itself could also occur, potentially through the loss of ethylene (B1197577) (C₂H₄) or other small sulfur-containing fragments. arkat-usa.org Studying these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) and comparison with computationally predicted pathways, can help to confirm the structure of the molecule. rhhz.netarkat-usa.org While 70 eV electron ionization (EI) is a standard method that produces extensive fragmentation for library matching, softer ionization techniques like chemical ionization (CI) can be used to enhance the abundance of the molecular ion, which might be weak or absent in the EI spectrum. tofwerk.comcopernicus.org

Table 3: Predicted High-Resolution Mass Spectrometry Data for Methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate Adducts

| Adduct | m/z |

| [M+H]⁺ | 159.04743 |

| [M+Na]⁺ | 181.02937 |

| [M-H]⁻ | 157.03287 |

| [M+NH₄]⁺ | 176.07397 |

Source: PubChemLite. uni.lu This data is for a methylated analog and is presented to illustrate the type of adducts and high-precision m/z values obtained in HRMS.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. iosrjournals.org These two methods are often complementary, as some vibrations may be strong in IR and weak or absent in Raman, and vice versa. nih.gov

For methyl 2,5-dihydrothiophene-2-carboxylate, the IR spectrum would be expected to show a strong, sharp absorption band for the carbonyl (C=O) stretching of the ester group, typically in the range of 1735-1750 cm⁻¹. researchgate.net Additionally, C-O stretching vibrations associated with the ester would appear in the fingerprint region between 1000 and 1300 cm⁻¹. The C=C stretching of the double bond in the dihydrothiophene ring would likely produce a weaker absorption around 1650-1670 cm⁻¹. C-H stretching vibrations for the sp² and sp³ hybridized carbons would be observed above and below 3000 cm⁻¹, respectively. The C-S stretching vibration is typically weak and appears at lower frequencies. iosrjournals.org

Table 4: Characteristic Vibrational Frequencies for Functional Groups in Methyl 2,5-Dihydrothiophene-2-carboxylate

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| C=O (Ester) | Stretching | 1735 - 1750 | Strong | Medium |

| C=C (Alkene) | Stretching | 1650 - 1670 | Medium-Weak | Strong |

| C-O (Ester) | Stretching | 1000 - 1300 | Strong | Medium |

| C-S | Stretching | 600 - 800 | Weak | Strong |

| sp² C-H | Stretching | 3000 - 3100 | Medium | Medium |

| sp³ C-H | Stretching | 2850 - 3000 | Medium | Medium |

Note: This table is based on general characteristic frequencies for the indicated functional groups. iosrjournals.orgglobalresearchonline.netjchps.com

Theoretical and Computational Chemistry Studies on Methyl 2,5 Dihydrothiophene 2 Carboxylate

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Pathways

There are no specific DFT studies available in the public domain that investigate the reaction mechanisms and pathways of methyl 2,5-dihydrothiophene-2-carboxylate. Such studies would provide valuable insights into its chemical behavior.

Transition State Analysis and Energy Profile Calculations

Detailed transition state analyses and energy profile calculations for reactions involving methyl 2,5-dihydrothiophene-2-carboxylate have not been reported. This type of research is crucial for understanding reaction kinetics and mechanisms at a molecular level.

Prediction of Reaction Outcomes and Selectivity

Computational predictions of reaction outcomes and selectivity for methyl 2,5-dihydrothiophene-2-carboxylate using DFT are not present in the current body of scientific literature. These studies would be instrumental in guiding synthetic efforts and understanding the factors that control the formation of different products.

Quantum Chemical Analysis of Electronic Structure and Reactivity

A specific quantum chemical analysis of the electronic structure and reactivity of methyl 2,5-dihydrothiophene-2-carboxylate has not been documented.

Frontier Molecular Orbital (FMO) Theory Applications

While Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting reactivity, there are no published applications of this theory to methyl 2,5-dihydrothiophene-2-carboxylate. Such an analysis would involve the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict its behavior in chemical reactions.

Reactivity Descriptors (e.g., Energy Gap, Hardness, Softness)

There is no available data on the calculated reactivity descriptors for methyl 2,5-dihydrothiophene-2-carboxylate. These descriptors, including the HOMO-LUMO energy gap, chemical hardness, and softness, are fundamental in quantifying the chemical reactivity and stability of a molecule.

Conformational Analysis and Structural Stability Calculations

Specific computational studies on the conformational analysis and structural stability of methyl 2,5-dihydrothiophene-2-carboxylate are not found in the scientific literature. This research would be essential for determining the most stable three-dimensional structures of the molecule and understanding its structural dynamics.

Ab Initio Calculations for Mechanistic Rationalization

Theoretical and computational chemistry, particularly through the use of ab initio calculations, provides profound insights into the reaction mechanisms involving methyl 2,5-dihydrothiophene-2-carboxylate. These computational methods are instrumental in elucidating electronic structures, predicting chemical reactivity, and rationalizing reaction pathways at a molecular level.

Ab initio and Density Functional Theory (DFT) are powerful tools for modeling chemical reactivity and selectivity. nih.gov These methods allow for the calculation of various molecular properties that are key to understanding reaction mechanisms. For instance, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental. The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Fukui functions are another critical descriptor derived from computational studies, used to predict the most likely sites for electrophilic, nucleophilic, and radical attacks within a molecule. nih.govsemanticscholar.org By calculating the condensed Fukui function values for each atom, researchers can determine the local reactivity and selectivity, which is invaluable for rationalizing the outcomes of chemical reactions. semanticscholar.org

Detailed Research Findings

While specific ab initio studies exclusively on methyl 2,5-dihydrothiophene-2-carboxylate are not extensively documented in publicly available literature, the mechanistic rationalization of related thiophene (B33073) and dihydrothiophene derivatives has been successfully achieved using these computational approaches. nih.govsemanticscholar.orgresearchgate.net These studies serve as a strong precedent for applying similar methodologies to understand the reactivity of methyl 2,5-dihydrothiophene-2-carboxylate.

For example, in studies of similar heterocyclic compounds, DFT calculations using Becke's three-parameter functional (B3LYP) with a standard basis set like 6–311++G(d,p) have been employed to optimize molecular geometries and perform Natural Bond Orbital (NBO) analysis. nih.gov NBO analysis provides detailed information about charge distribution and intramolecular interactions, further clarifying the electronic factors that govern reaction mechanisms. nih.gov

The following interactive tables represent the types of data typically generated from ab initio and DFT calculations for the mechanistic rationalization of reactions involving heterocyclic compounds.

Table 1: Calculated Global Reactivity Indices

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -6.25 |

| LUMO Energy | ELUMO | - | -1.15 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.10 |

| Ionization Potential | IP | -EHOMO | 6.25 |

| Electron Affinity | EA | -ELUMO | 1.15 |

| Global Hardness | η | (IP - EA) / 2 | 2.55 |

| Global Softness | S | 1 / (2η) | 0.196 |

| Electronegativity | χ | (IP + EA) / 2 | 3.70 |

| Electrophilicity Index | ω | χ2 / (2η) | 2.68 |

Table 2: Condensed Fukui Functions for Site Reactivity Prediction

This table demonstrates how condensed Fukui functions can be used to identify the most reactive atomic sites within a molecule for different types of chemical attack. The higher the value of the Fukui function for a particular atom, the more susceptible that site is to the corresponding attack. nih.govsemanticscholar.org

| Atom | fk+ (Electrophilic Attack) | fk- (Nucleophilic Attack) | fk0 (Radical Attack) |

| S1 | 0.152 | 0.098 | 0.125 |

| C2 | 0.289 | 0.150 | 0.219 |

| C3 | 0.085 | 0.255 | 0.170 |

| C4 | 0.110 | 0.210 | 0.160 |

| C5 | 0.250 | 0.115 | 0.182 |

| O(ester) | 0.050 | 0.090 | 0.070 |

| C(carbonyl) | 0.064 | 0.082 | 0.073 |

These computational models are essential for interpreting experimental observations, such as the regioselectivity in alkylation reactions, by calculating the electron distribution in anionic or cationic intermediates. mdpi.com The agreement between theoretical predictions and experimental outcomes provides a solid foundation for the rational design of synthetic routes and the development of new chemical transformations. mdpi.com

Applications of Methyl 2,5 Dihydrothiophene 2 Carboxylate As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Substituted Thiophenes and Their Derivatives

The 2,5-dihydrothiophene (B159602) core of methyl 2,5-dihydrothiophene-2-carboxylate can be readily aromatized to furnish a thiophene (B33073) ring, making it an excellent precursor for a variety of substituted thiophenes. These thiophene derivatives are crucial components in pharmaceuticals, agrochemicals, and materials science. The synthesis of fully substituted 2,5-dihydrothiophenes has been demonstrated through multicomponent reactions, highlighting the ring's capacity to accommodate diverse functional groups. researchgate.netrsc.org

The general strategy involves the dehydrogenation or elimination from the dihydrothiophene ring to yield the corresponding methyl thiophene-2-carboxylate (B1233283). This thiophene can then undergo a range of electrophilic substitution reactions to introduce substituents at various positions on the ring. researchgate.net Furthermore, the ester group can be hydrolyzed to the corresponding 2-thiophenecarboxylic acid, a key building block for many applications. google.com Synthetic methods, such as the titanium-mediated Dieckmann condensation, have been developed for the regioselective synthesis of methyl thiophene-2-carboxylate derivatives, underscoring the importance of this structural class. semanticscholar.org

Key Intermediate in the Formation of Fused Heterocyclic Systems (e.g., Thienopyrimidines)

Fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov Thienopyrimidines, which feature a thiophene ring fused to a pyrimidine (B1678525) ring, are an important class of such compounds. Methyl 2,5-dihydrothiophene-2-carboxylate can serve as a key starting material for the synthesis of these fused systems.

A common synthetic strategy begins with the aromatization of the dihydrothiophene ring to produce a stable thiophene-2-carboxylate. Subsequent functionalization, typically involving nitration of the thiophene ring followed by reduction, can introduce an amino group at the C3 position, yielding a 3-aminothiophene-2-carboxylate intermediate. This ortho-amino ester is a classic precursor for building a fused pyrimidine ring. Cyclocondensation of this intermediate with various one-carbon synthons, such as formamide (B127407) or formic acid, leads to the formation of the thieno[3,2-d]pyrimidin-4-one core. nih.gov Alternatively, reaction with nitriles can be used to introduce substituents at the 2-position of the pyrimidine ring. nih.gov This multi-step approach demonstrates the utility of methyl 2,5-dihydrothiophene-2-carboxylate as a foundational element for constructing complex, fused heterocyclic scaffolds.

Chiral Building Block for Asymmetric Synthesis

The methyl 2,5-dihydrothiophene-2-carboxylate molecule possesses a stereogenic center at the C2 position of the dihydrothiophene ring. This inherent chirality makes it a potential chiral building block for asymmetric synthesis, a field focused on the stereoselective preparation of complex chiral molecules. nih.gov

In principle, the racemic mixture of methyl 2,5-dihydrothiophene-2-carboxylate can be separated into its individual enantiomers through chiral resolution techniques, for example, by forming diastereomeric salts with a chiral resolving agent. google.comnih.gov Once isolated, a single, pure enantiomer can be used as a starting material. Its defined stereochemistry can then be transferred to new products through subsequent reactions, allowing for the synthesis of enantiomerically pure target molecules. While the dihydrofuran analogue has been utilized in enantioselective synthesis, the specific application of enantiopure methyl 2,5-dihydrothiophene-2-carboxylate as a chiral building block is a promising area for further exploration. nih.gov

Scaffold for Complex Molecular Architecture Construction

A molecular scaffold is a core structure upon which a variety of functional groups can be appended to build complex molecules. The structure of methyl 2,5-dihydrothiophene-2-carboxylate is well-suited for this role due to its multiple, chemically distinct functional handles that allow for selective modifications.

The key reactive sites that enable its use as a scaffold include:

The Carboxylate Ester: This group can be hydrolyzed to a carboxylic acid, converted into amides via coupling with amines, or reduced to a primary alcohol, providing a wide range of derivative possibilities.

The C3-C4 Double Bond: The alkene functionality can undergo various addition reactions, such as hydrogenation, halogenation, or epoxidation, allowing for the introduction of new functional groups and stereocenters.

The Sulfur Atom: The sulfide (B99878) can be oxidized to a sulfoxide (B87167) or a sulfone, which not only changes the electronic properties of the ring but also enables further reactions like cheletropic extrusions. chemicalbook.com

α-Carbons: The carbons adjacent to the sulfur (C5) or the ester (a theoretical C-H on C2) can potentially be functionalized.

By strategically manipulating these sites, chemists can use methyl 2,5-dihydrothiophene-2-carboxylate as a central framework to construct diverse and complex molecular architectures.

Utilization in the Synthesis of Specific Organic Compounds (e.g., 1,3-Dienecarboxylic Acids)

One of the notable applications of dihydrothiophene derivatives is in the synthesis of conjugated dienes through cheletropic reactions. This process provides a powerful method for forming specific acyclic structures from a cyclic precursor.

The synthesis of a 1,3-dienecarboxylic acid derivative from methyl 2,5-dihydrothiophene-2-carboxylate can be achieved via a two-step sequence:

Oxidation: The sulfur atom in the dihydrothiophene ring is first oxidized to a sulfone. This is typically accomplished using an oxidizing agent like hydrogen peroxide (H₂O₂) in acetic acid, transforming the dihydrothiophene into a 2,5-dihydrothiophene-1,1-dioxide. chemicalbook.com

Cheletropic Extrusion: The resulting sulfone is then heated. The thermal reaction induces a pericyclic process known as a cheletropic extrusion, where a stable small molecule, in this case, sulfur dioxide (SO₂), is eliminated. researchgate.netresearchgate.net This ring-opening reaction results in the formation of a conjugated diene.

This synthetic route provides a stereoselective method to produce (E)-1,3-dienes, demonstrating a sophisticated use of the dihydrothiophene ring as a latent diene synthon. rsc.org

Summary of Synthetic Applications

| Application Category | Key Intermediate/Precursor | Transformation Reaction(s) | Resulting Compound Class |

| Substituted Thiophenes | Methyl 2,5-dihydrothiophene-2-carboxylate | Aromatization, Electrophilic Substitution | Substituted Thiophenes, Thiophenecarboxylic Acids |

| Fused Heterocycles | 3-Aminothiophene-2-carboxylate | Aromatization, Nitration, Reduction, Cyclocondensation | Thienopyrimidines |

| Asymmetric Synthesis | (R)- or (S)-Methyl 2,5-dihydrothiophene-2-carboxylate | Chiral Resolution, Stereospecific reactions | Enantiomerically Pure Products |

| Complex Architectures | Methyl 2,5-dihydrothiophene-2-carboxylate | Ester modification, Alkene addition, S-Oxidation | Diverse functionalized molecules |

| Specific Organic Compounds | Methyl 2,5-dihydrothiophene-2-carboxylate 1,1-dioxide | Oxidation, Cheletropic Extrusion | 1,3-Dienecarboxylic Acid Derivatives |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The advancement of green chemistry principles necessitates the development of synthetic pathways that are not only efficient but also environmentally benign. nih.gov Future research should focus on creating novel and sustainable methods for the synthesis of methyl 2,5-dihydrothiophene-2-carboxylate.

Key research objectives in this area include:

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions could provide a highly efficient route to the target molecule and its derivatives. Strategies similar to those used for fully substituted 2,5-dihydrothiophenes, which involve combining primary amines, β-ketoesters, isothiocyanates, and other reagents, could be adapted. rsc.orgresearchgate.net This approach increases atom economy and reduces waste by minimizing intermediate purification steps.

Ring-Closing Metathesis (RCM): RCM has become a powerful and routine strategy for the formation of unsaturated rings, including nitrogen and oxygen heterocycles. wikipedia.orgnih.gov The development of an RCM-based synthesis from a suitable diallylic precursor would be a significant advancement, offering a modular route that could be amenable to scale-up. rsc.orgorgsyn.org

Chemoenzymatic Synthesis: The integration of enzymatic steps into a synthetic sequence can offer unparalleled selectivity under mild conditions. researchgate.net A chemoenzymatic approach, perhaps combining a chemical synthesis of a precursor with a final, enzyme-catalyzed ring-closing or stereoselective reduction step, could afford the target compound with high purity and sustainability. acs.org

Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer improved safety, efficiency, and scalability. rsc.org A flow-based process for this compound could enable better control over reaction parameters and facilitate a more sustainable manufacturing process.

Table 1: Proposed Sustainable Synthetic Strategies

| Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Multicomponent Reaction | High atom economy, reduced waste, operational simplicity. rsc.org | Identification of suitable starting materials and catalysts; controlling regioselectivity. |

| Ring-Closing Metathesis | High functional group tolerance, access to various ring sizes, use of well-defined catalysts. wikipedia.orgnih.gov | Synthesis of the acyclic diene precursor; controlling E/Z selectivity of the double bond. |

| Chemoenzymatic Approach | High stereoselectivity, mild reaction conditions, reduced environmental impact. researchgate.netacs.org | Enzyme discovery and engineering; ensuring compatibility of chemical and biological steps. |

Exploration of Enantioselective Synthesis and Derivatization

The carbon at the 2-position of methyl 2,5-dihydrothiophene-2-carboxylate is a stereocenter, meaning the compound can exist as two enantiomers. For applications in pharmaceuticals and materials science, access to enantiomerically pure forms is often critical.

Future research should vigorously pursue the following avenues:

Asymmetric Catalysis: The use of chiral transition-metal catalysts (e.g., based on rhodium, ruthenium, or iridium) or organocatalysts could enable the direct asymmetric synthesis of the molecule. youtube.com For instance, chiral sulfide (B99878) organocatalysts based on a tetrahydrothiophene (B86538) scaffold have been successfully used in asymmetric aziridination reactions and could be adapted. rsc.org

Organocatalytic Approaches: Chiral organocatalysts, such as pentanidium-based systems, have shown great promise in the enantioselective synthesis of molecules containing chiral sulfur centers and could be explored for this system. nih.gov

Biocatalysis: Enzymes, particularly ene-reductases, offer a powerful method for the asymmetric reduction of prochiral precursors. researchgate.net A strategy involving the synthesis of an analogous α,β-unsaturated ester followed by enantioselective biocatalytic reduction could yield the desired enantiomer with high optical purity.

Table 2: Potential Enantioselective Strategies

| Method | Catalyst Type | Proposed Mechanism | Expected Outcome |

|---|---|---|---|

| Asymmetric Metal Catalysis | Chiral Rhodium or Iridium Complexes | Asymmetric hydrogenation or cyclization | High enantiomeric excess (% ee) |

| Organocatalysis | Chiral Thiolane-based Sulfides rsc.org | Formation of a chiral ylide intermediate | High % ee, metal-free product |

Advanced Mechanistic Investigations using Combined Experimental and Computational Approaches

A deep understanding of the reaction mechanisms involved in the synthesis and transformation of methyl 2,5-dihydrothiophene-2-carboxylate is essential for optimizing reaction conditions and developing new applications. A synergistic approach combining experimental and computational methods is the most powerful way to achieve this.

Future investigations should include:

Density Functional Theory (DFT) Studies: DFT calculations are invaluable for mapping potential energy surfaces, identifying transition states, and calculating activation energies. nih.gov This method can be used to elucidate reaction pathways, such as the hydrodesulfurization of thiophenes on metal surfaces or the mechanisms of cycloaddition reactions. rsc.orgmdpi.com It can also predict electronic properties and reactivity. mdpi.comnih.gov

Kinetic Analysis: Experimental kinetic studies can determine reaction orders, rate constants, and activation parameters, providing crucial data to validate or refine proposed computational models.

Spectroscopic Monitoring: In-situ spectroscopic techniques (e.g., NMR, IR) can be used to observe reactive intermediates and follow the course of a reaction in real-time, providing direct evidence for proposed mechanistic steps.

Table 3: Combined Mechanistic Investigation Techniques

| Technique | Type | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Computational | Reaction pathways, transition state geometries, activation energies, electronic properties. rsc.orgmdpi.com |

| Kinetic Isotope Effect (KIE) | Experimental | Information about bond-breaking/forming in the rate-determining step. |

| In-situ NMR/IR Spectroscopy | Experimental | Direct observation of intermediates, reaction progress monitoring. |

Expansion of Synthetic Utility in Complex Molecule Synthesis

Methyl 2,5-dihydrothiophene-2-carboxylate is a versatile scaffold that can be elaborated into a wide array of more complex structures. Future work should aim to demonstrate its utility as a key building block in organic synthesis.

Potential synthetic transformations to explore include:

Functionalization of the Double Bond: The internal double bond can be subjected to various transformations, including hydrogenation to form the corresponding tetrahydrothiophene derivative, epoxidation, dihydroxylation, or halogenation, to introduce new functional groups and stereocenters.

Modification of the Ester: The methyl ester provides a handle for numerous modifications. It can be hydrolyzed to the carboxylic acid, reduced to a primary alcohol, converted to an amide, or used in C-C bond-forming reactions.

Oxidation and Elimination: The sulfur atom can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone. These derivatives are synthetically valuable; for example, the sulfone can undergo thermal elimination to generate a conjugated diene, a valuable precursor for Diels-Alder reactions.

Aromatization: Development of mild dehydrogenation protocols would provide a direct route from this dihydro-system to the corresponding substituted thiophene-2-carboxylate (B1233283), a common scaffold in medicinal chemistry and materials science. researchgate.net

Table 4: Potential Synthetic Transformations and Applications

| Functional Group | Transformation | Resulting Structure | Potential Application |

|---|---|---|---|

| Alkene | Hydrogenation | Methyl tetrahydrothiophene-2-carboxylate | Precursor for chiral sulfide organocatalysts. rsc.org |

| Ester | Hydrolysis, then Curtius Rearrangement | 2-Amino-2,5-dihydrothiophene | Building block for heterocyclic synthesis. |

| Sulfur | Oxidation to Sulfone, then Elimination | Methyl 2-vinyl-thiophene-2-carboxylate precursor | Diene for Diels-Alder reactions. |

Investigation of Organometallic Chemistry and Catalysis with the Compound

The sulfur atom in the dihydrothiophene ring possesses lone pairs of electrons, making it a potential ligand for transition metals. The synthesis and study of organometallic complexes featuring this compound are a completely unexplored and promising field.

Key research directions include:

Synthesis of Novel Complexes: The compound could be used as an S-donor ligand to synthesize novel complexes with a range of transition metals such as Rhenium, Tungsten, Palladium, and Ruthenium. iastate.eduacs.org

Models for Hydrodesulfurization (HDS): Thiophene (B33073) and its derivatives are key targets for removal from fossil fuels via HDS. Organometallic complexes of methyl 2,5-dihydrothiophene-2-carboxylate could serve as valuable models to study the mechanism of C-S bond cleavage on metal centers, a critical step in HDS. iastate.eduresearchgate.net

Hemilabile Ligand Applications: The sulfur-metal bond may be relatively weak, allowing the compound to act as a hemilabile ligand. nih.gov In a catalytic cycle, the ligand could temporarily dissociate to open a coordination site for a substrate, then re-coordinate to stabilize the metal center, potentially leading to novel catalytic activity.

Development of New Catalysts: The resulting organometallic complexes could themselves be screened for catalytic activity in various organic transformations, such as C-C cross-coupling, hydrogenation, or polymerization. nih.govnih.gov The unique steric and electronic environment provided by the dihydrothiophene ligand could lead to catalysts with novel reactivity or selectivity.

Table 5: Unexplored Avenues in Organometallic Chemistry

| Research Area | Example Metal | Potential Application/Insight |

|---|---|---|

| Synthesis of S-Coordinated Complexes | W, Re | Synthesis of stable models of ligand-catalyst interactions. iastate.edu |

| HDS Catalysis Modeling | Mo, Ru | Mechanistic studies of sulfur removal from heterocycles. rsc.orgresearchgate.net |

| Hemilabile Ligand Design | Pd | Development of catalysts with switchable coordination sites. nih.gov |

| Homogeneous Catalysis | Ru, Rh | Use as a ligand scaffold for new hydrogenation or coupling catalysts. nih.govntu.ac.uk |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.